

Application Notes and Protocols for HPLC Analysis of Ammonium Glycyrrhizate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium glycyrrhizate

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Introduction

Ammonium glycyrrhizate, the monoammonium salt of glycyrrhizic acid, is a widely used active pharmaceutical ingredient (API) known for its anti-inflammatory, antiviral, and hepatoprotective properties. Its quantitative determination is crucial for quality control in raw materials and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for this purpose. This document provides detailed application notes and protocols for the HPLC analysis of **ammonium glycyrrhizate**, including a comparison of pharmacopoeial methods, method validation guidelines, and sample preparation procedures for various formulations.

I. Comparative Analysis of Pharmacopoeial HPLC Methods

The European Pharmacopoeia (EP), United States Pharmacopeia (USP), and Japanese Pharmacopoeia (JP) each describe HPLC methods for the assay of **ammonium glycyrrhizate**. While the core principles are similar, there are key differences in the chromatographic conditions. A comparative summary of these methods is presented in Table 1.^{[1][2]}

Table 1: Comparison of HPLC Parameters for **Ammonium Glycyrrhizate** Analysis in EP, USP, and JP

Parameter	European Pharmacopoeia (EP)	United States Pharmacopeia (USP)	Japanese Pharmacopoeia (JP)
Stationary Phase	Octadecylsilyl silica gel for chromatography (C18)	L1 packing (Octadecylsilyl silica gel)	Octadecylsilyl silica gel for chromatography (C18)
Column Dimensions	Typically 4.6 mm x 250 mm, 5 µm	3.9 mm x 30 cm, 5-10 µm	Typically 4.6 mm x 150 mm, 5 µm
Mobile Phase	Acetonitrile, glacial acetic acid, and water (38:1:61 V/V/V)	Acetonitrile, glacial acetic acid, and water (38:1:61 V/V/V)	A mixture of acetonitrile and a solution of ammonium acetate and acetic acid
Flow Rate	Typically 1.0 - 2.0 mL/min	2.0 mL/min	Typically 1.0 mL/min
Detection	UV at 254 nm	UV at 254 nm	UV at 252 nm
Column Temperature	Ambient or specified (e.g., 40 °C)	Not specified (typically ambient)	A constant temperature around 40 °C
Injection Volume	Typically 20 µL	10 µL	Typically 10 µL

II. HPLC Method Validation

A validated HPLC method ensures reliable and accurate results. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Table 2 summarizes the key validation parameters and their typical acceptance criteria.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))

Parameter	Description	Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.	The peak for ammonium glycyrrhizate should be well-resolved from other peaks (e.g., impurities, excipients) with no interference at the retention time of the analyte.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.	Correlation coefficient (r^2) \geq 0.999 over the specified range.
Range	The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.	Typically 80% to 120% of the test concentration for assay.
Accuracy	The closeness of test results obtained by the method to the true value.	% Recovery should be within 98.0% to 102.0%.
Precision	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.	- Repeatability (Intra-day): $RSD \leq 2.0\%$ - Intermediate Precision (Inter-day): $RSD \leq 2.0\%$
Detection Limit (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Typically determined by signal-to-noise ratio of 3:1.
Quantitation Limit (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with	Typically determined by signal-to-noise ratio of 10:1.

suitable precision and accuracy.

Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.	No significant change in results when parameters are varied. System suitability parameters should be met.
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III. Experimental Protocols

A. Standard and Sample Solution Preparation

1. Standard Stock Solution (e.g., 500 µg/mL):

- Accurately weigh about 50 mg of **Ammonium Glycyrrhizate** Reference Standard into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

2. Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired range (e.g., 50, 100, 150, 200, 250 µg/mL).

3. Sample Preparation:

- For Injections:
 - Accurately transfer a volume of the injection equivalent to about 25 mg of **ammonium glycyrrhizate** into a 50 mL volumetric flask.
 - Dilute to volume with the mobile phase and mix well.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

- For Oral Solutions:
 - Accurately transfer a volume of the oral solution equivalent to about 25 mg of **ammonium glycyrrhizate** into a 50 mL volumetric flask.
 - Add approximately 30 mL of the mobile phase and sonicate for 10 minutes.
 - Allow to cool and dilute to volume with the mobile phase.
 - Filter the solution through a 0.45 μ m syringe filter into an HPLC vial.
- For Creams:
 - Accurately weigh an amount of cream equivalent to about 10 mg of **ammonium glycyrrhizate** into a 50 mL centrifuge tube.
 - Add 20 mL of a suitable organic solvent (e.g., methanol or a mixture of methanol and water) and vortex for 5 minutes to disperse the cream.
 - Sonicate the mixture for 15 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Transfer the supernatant to a 25 mL volumetric flask.
 - Repeat the extraction of the residue with another 10 mL of the solvent, centrifuge, and combine the supernatants.
 - Dilute the combined supernatants to volume with the mobile phase.
 - Filter the final solution through a 0.45 μ m syringe filter into an HPLC vial.

B. Chromatographic Analysis Protocol (Based on USP Method)

- Set up the HPLC system with the parameters specified in Table 1 (USP).

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
- Inject the working standard solutions to establish the calibration curve.
- Inject the prepared sample solutions.
- Quantify the **ammonium glycyrrhizate** in the samples by comparing the peak area with the calibration curve.

IV. Robustness Study Example

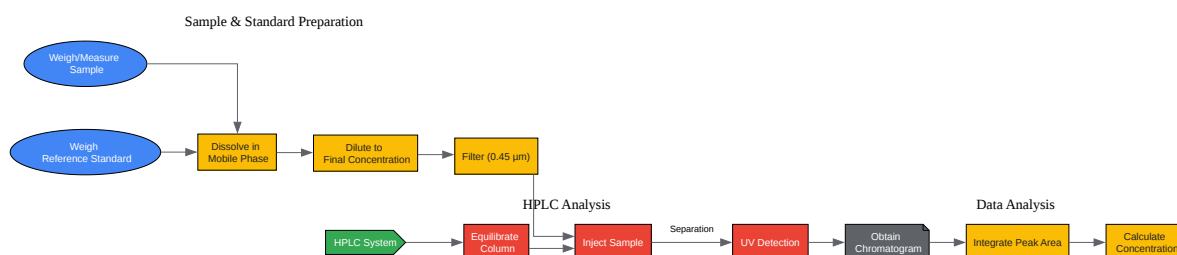
A robustness study should assess the effect of small, deliberate variations in the analytical method. An example of parameters and their variations for a robustness study is provided in Table 3.

Table 3: Example of a Robustness Study Design

Parameter	Nominal Value	Variation 1	Variation 2
Flow Rate	1.0 mL/min	0.9 mL/min	1.1 mL/min
Column Temperature	40 °C	38 °C	42 °C
Mobile Phase Composition (Acetonitrile)	38%	37%	39%
Detection Wavelength	254 nm	252 nm	256 nm
pH of Aqueous Phase	3.0	2.8	3.2

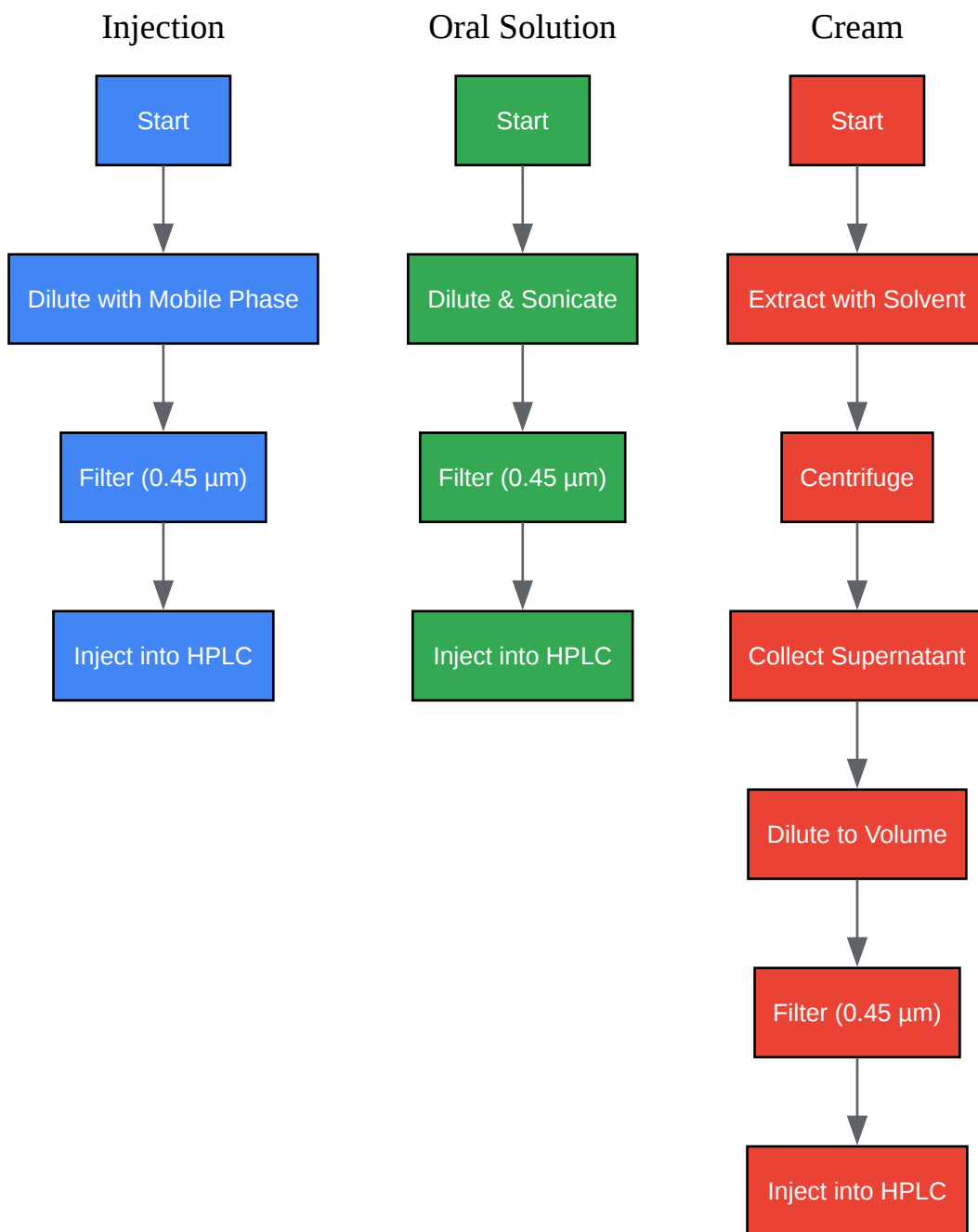
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantitative results should be evaluated at each condition to determine the method's robustness.

V. Visualizations



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Caption: General workflow for HPLC analysis of **ammonium glycyrrhizate**.



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Caption: Sample preparation workflows for different pharmaceutical formulations.

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